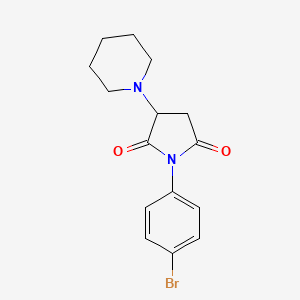
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, commonly known as BPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPPD belongs to the class of pyrrolidine compounds and has been extensively studied for its pharmacological properties.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
1-(4-Bromophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione and related compounds have been investigated for their anticonvulsant properties. Studies have demonstrated the effectiveness of these compounds in seizure models, indicating their potential as antiepileptic agents (Obniska, Rzepka, Kamiński, 2012), (Rybka, Obniska, Żmudzki, Koczurkiewicz, Wójcik-Pszczoła, Pękala, Bryła, Rapacz, 2017), (Obniska, Zagórska, 2003).
Chemical Synthesis
Research has focused on the synthesis of this compound and its derivatives. For instance, methods for efficient synthesis have been developed, highlighting the compound's significance in medicinal chemistry (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil, Kostuk, 2011). These synthetic pathways are crucial for producing the compound in quantities sufficient for further research and potential therapeutic applications.
Luminescent Polymers
The compound has been utilized in the synthesis of highly luminescent polymers. These polymers, containing pyrrolo[3,4-c]pyrrole-1,4-dione units, show strong fluorescence and solubility in common organic solvents, suggesting their utility in various applications (Zhang, Tieke, 2008).
Antimicrobial and Antitubercular Activities
Some derivatives of this compound have shown promising antimicrobial and antitubercular activities. These findings suggest the potential for these compounds to be developed into new antimicrobial agents (Dandia, Jain, Laxkar, 2013).
Anti-Cancer and Anti-Inflammatory Properties
4-(Pyrrolidine-2,5‑dione‑1-yl)phenol, a related compound, has demonstrated significant anti-inflammatory and anticancer activities. This suggests the potential of these compounds in the development of new therapeutic agents (Zulfiqar, Haroon, Baig, Tariq, Ahmad, Tahir, Akhtar, 2021).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLERWQXUOJLMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dichloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2420494.png)
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
![2-{[(4-Ethylbenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2420496.png)
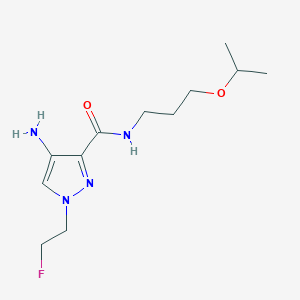
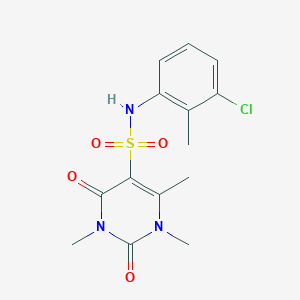
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)

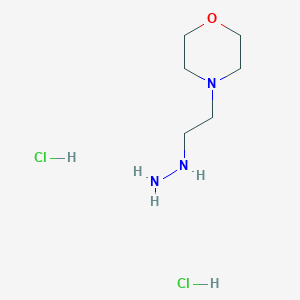
![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)

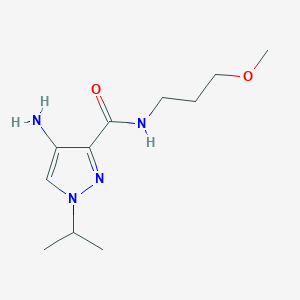
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2420514.png)